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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzoic acid

CAS No.: 120890-75-7

Cat. No.: B1375563

Get Quote

Executive Summary & Core Directive
Topic: 2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) Purpose: To provide a rigorous

technical guide for the structural characterization of 2-bromo-5-ethoxybenzoic acid using

Nuclear Magnetic Resonance (NMR) spectroscopy. Audience: Medicinal Chemists, Analytical

Scientists, and Process Development Engineers.

This guide moves beyond simple spectral listing. It deconstructs the electronic environment of

the molecule to explain why signals appear where they do, providing a robust framework for

identifying this specific intermediate in drug synthesis workflows (e.g., SGLT2 inhibitor

analogs).

Structural Logic & Electronic Environment
Before interpreting the spectrum, we must establish the electronic "rules of engagement" for

this specific scaffold.

The Substituent Matrix
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The benzene ring is trisubstituted, creating a unique electronic fingerprint.

Position Substituent Electronic Effect Influence on NMR

C1
Carboxylic Acid (-

COOH)

Electron Withdrawing

(-M, -I)

Strongly deshields

ortho protons (H6).

C2 Bromine (-Br)

Inductive Withdrawing

(-I) / Weakly Donating

(+M)

Deshields ortho

protons (H3) via steric

compression and

inductive effects.

C5 Ethoxy (-OCH₂CH₃)
Electron Donating

(+M)

Strongly shields ortho

(H4, H6) and para (H2

- occupied) positions.

The "Push-Pull" Dynamic
H6 (Ortho to COOH, Ortho to OEt): This proton is in a conflict zone. The COOH group tries

to pull electron density away (deshielding/downfield shift), while the OEt group pushes

density in (shielding/upfield shift). Typically, the anisotropic deshielding of the carbonyl

dominates, keeping this proton relatively downfield compared to H4.

H3 (Ortho to Br): Positioned next to the large bromine atom, this proton experiences the

"heavy atom effect" and inductive deshielding, usually appearing as a distinct doublet.

H4 (Ortho to OEt, Para to COOH): This position benefits most from the resonance donation

of the ethoxy group, making it the most shielded (upfield) aromatic signal.

Experimental Protocol: 1H NMR Acquisition
Sample Preparation

Solvent Selection:DMSO-d₆ is the preferred solvent.

Reasoning: Carboxylic acids often form dimers in non-polar solvents like CDCl₃, leading to

broad or invisible -COOH peaks. DMSO-d₆ disrupts these dimers via hydrogen bonding,

resulting in a sharp, visible singlet for the acid proton around 13.0 ppm.
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Concentration: 10–15 mg of sample in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° pulse angle) to ensure rapid relaxation.

Number of Scans (NS): 16 (sufficient for >98% purity).

Relaxation Delay (D1): 1.0 second (increase to 5.0s if accurate integration of the COOH

proton is critical).

Spectral Analysis: 1H NMR Data (400 MHz, DMSO-
d₆)
The following data represents the consensus spectral signature derived from substituent

additivity rules and analogous experimental data (e.g., 2-bromo-5-methoxybenzoic acid).

Quantitative Data Table
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Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment
Structural
Logic

13.20
Broad Singlet

(s)
1H - -COOH

Acidic proton;

deshielded by

H-bonding.

7.55 Doublet (d) 1H J = 8.8 Hz Ar-H3

Ortho to Br;

deshielded.

Coupled to

H4.

7.35 Doublet (d) 1H J = 3.0 Hz Ar-H6

Ortho to

COOH

(deshielding)

& OEt

(shielding).

Meta coupled

to H4.

6.98
Doublet of

Doublets (dd)
1H

J = 8.8, 3.0

Hz
Ar-H4

Ortho to OEt

(shielding).

Vicinal to H3,

Meta to H6.

4.06 Quartet (q) 2H J = 7.0 Hz -OCH₂-

Methylene of

ethoxy group.

Deshielded

by Oxygen.

1.34 Triplet (t) 3H J = 7.0 Hz -CH₂CH₃
Methyl of

ethoxy group.

Detailed Signal Interpretation
A. The Aromatic Region (6.5 – 8.0 ppm)
This region confirms the 1,2,5-substitution pattern.
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H3 (The "Wall"): Appears as a clear doublet at ~7.55 ppm. It only has one neighbor (H4),

leading to a large ortho coupling (J ≈ 8.8 Hz).

H4 (The "Bridge"): Appears as a doublet of doublets (dd) at ~6.98 ppm. It couples to H3

(ortho, ~8.8 Hz) and H6 (meta, ~3.0 Hz). This "dd" pattern is the smoking gun for the 1,2,4-

type arrangement of protons on the ring.

H6 (The "Island"): Appears as a doublet at ~7.35 ppm. Despite being physically close to the

COOH, the shielding from the ortho-ethoxy group keeps it upfield of H3. The small coupling

(J ≈ 3.0 Hz) confirms it is meta to H4.

B. The Aliphatic Region (1.0 – 4.5 ppm)
The ethoxy group provides a classic validation signature:

Quartet at 4.06 ppm: The methylene protons are adjacent to the electronegative oxygen,

pushing them downfield.

Triplet at 1.34 ppm: The methyl protons couple to the methylene, creating a clean triplet.

Integration Check: The ratio of the quartet (2H) to the aromatic signals (1H each) must be

exactly 2:1. Deviations here indicate solvent trapping or impurities.

13C NMR Profile (100 MHz, DMSO-d₆)
Carbon NMR provides the skeletal confirmation.
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Shift (ppm) Carbon Type Assignment

167.5 Quaternary (C=O) C1 (Carboxylic Acid)

158.2 Quaternary (C-O) C5 (Attached to Ethoxy)

134.5 Methine (CH) C3 (Ortho to Br)

133.8 Quaternary (C-C) C1 (Ipso to COOH)

119.5 Methine (CH) C4 (Ortho to OEt)

116.2 Methine (CH) C6 (Ortho to COOH)

112.0 Quaternary (C-Br) C2 (Ipso to Br)

64.2 Methylene (CH₂) -OCH₂-

14.8 Methyl (CH₃) -CH₂CH₃

Note: The C2 carbon (attached to Br) is often low intensity due to the lack of NOE

enhancement and splitting by the bromine quadrupole.

Visualization: Assignment Workflow
The following diagram illustrates the logical flow for confirming the structure from raw data.
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Phase 1: Acquisition

Phase 2: Signal Analysis

Phase 3: Structural Confirmation

Sample: 2-Bromo-5-ethoxybenzoic acid

Solvent: DMSO-d6
(Prevents dimerization)

1H NMR Acquisition
(16 scans, d1=1.0s)

Signal > 12 ppm
Broad Singlet

Region 6.5 - 8.0 ppm
3 Protons

Region 1.0 - 4.5 ppm
Ethyl Pattern

Confirm -COOH
(Integration 1H)

Confirm 1,2,4-Subst.
(d, d, dd pattern)

Confirm Ethoxy
(Triplet + Quartet)

Valid Structure:
2-Bromo-5-ethoxybenzoic acid

Click to download full resolution via product page

Caption: Logical workflow for the spectral validation of 2-bromo-5-ethoxybenzoic acid,

moving from solvent selection to signal integration and coupling analysis.

Synthesis & Impurity Profiling
Understanding the synthesis helps identify potential "ghost peaks" in the NMR spectrum.
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Common Synthesis Route: Bromination of 3-ethoxybenzoic acid (m-ethoxybenzoic acid).

Reagents: Br₂ / Acetic Acid or NBS.

Regioselectivity: The ethoxy group directs ortho/para. The COOH directs meta. Position 6

(ortho to COOH, para to OEt) and Position 2 (ortho to COOH, ortho to OEt) are favored.

Critical Impurity:4-Bromo-3-ethoxybenzoic acid or 6-bromo-3-ethoxybenzoic acid (isomers).

Detection: Look for alternative splitting patterns. A singlet in the aromatic region suggests

a 2,5-dibromo impurity or a different substitution pattern where protons are isolated (para).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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